molecular formula C12H25NO3 B12652882 Morpholinium 2,2,4-trimethylvalerate CAS No. 84522-38-3

Morpholinium 2,2,4-trimethylvalerate

Katalognummer: B12652882
CAS-Nummer: 84522-38-3
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: MMZBJSZPKJQODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholinium 2,2,4-trimethylvalerate is a chemical compound with the molecular formula C12H25NO3. It is a morpholinium salt, which means it contains a morpholine ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholinium 2,2,4-trimethylvalerate typically involves the reaction of morpholine with 2,2,4-trimethylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the morpholinium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods often include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholinium 2,2,4-trimethylvalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Morpholinium 2,2,4-trimethylvalerate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of morpholinium 2,2,4-trimethylvalerate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholinium 2,2,4-trimethylvalerate can be compared with other similar compounds, such as:

  • Morpholinium chloride
  • Morpholinium acetate
  • Morpholinium nitrate

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and properties. The presence of the 2,2,4-trimethylvalerate group imparts distinct characteristics to the compound, making it suitable for specific applications that other morpholinium salts may not be able to achieve .

Eigenschaften

CAS-Nummer

84522-38-3

Molekularformel

C12H25NO3

Molekulargewicht

231.33 g/mol

IUPAC-Name

morpholin-4-ium;2,2,4-trimethylpentanoate

InChI

InChI=1S/C8H16O2.C4H9NO/c1-6(2)5-8(3,4)7(9)10;1-3-6-4-2-5-1/h6H,5H2,1-4H3,(H,9,10);5H,1-4H2

InChI-Schlüssel

MMZBJSZPKJQODH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)(C)C(=O)[O-].C1COCC[NH2+]1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.